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Compound of Interest

Compound Name: Chk2-IN-1

Cat. No.: B1140430 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Chk2-IN-1, a potent and selective

inhibitor of Checkpoint Kinase 2 (Chk2). This document consolidates critical information

regarding its chemical structure, properties, mechanism of action, and relevant experimental

protocols, designed to support research and drug development efforts in oncology and related

fields.

Core Concepts: Chemical Structure and Properties
Chk2-IN-1, also referred to as compound 1 in some literature, is a synthetic molecule derived

from the natural product hymenialdisine. It belongs to the indoloazepine class of compounds

and has been identified as a highly effective inhibitor of Chk2, a key serine/threonine kinase in

the DNA damage response pathway.

Chemical Structure
The chemical structure of Chk2-IN-1 is characterized by a complex heterocyclic system. Its

systematic IUPAC name and other identifiers are provided below.
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Identifier Value

IUPAC Name
2-amino-7,8-dihydro-6H-pyrrolo[1,2-

a]azepino[4,5-b]indol-9(5H)-one

CAS Number 724708-21-8

SMILES
O=C(C(N1)=C/2C3=C1C=CC=C3)NCCC2=C4N

=C(N)NC\4=O[1]

Physicochemical Properties
A summary of the key physicochemical properties of Chk2-IN-1 is presented in the table below.

This data is essential for handling, formulation, and experimental design.

Property Value Source

Molecular Formula C₁₅H₁₃N₅O₂ [2]

Molecular Weight 295.3 g/mol [2]

Appearance Solid -

Solubility Soluble in DMSO [2]

Storage Store at -20°C [2]

Mechanism of Action and Biological Activity
Chk2-IN-1 functions as a competitive inhibitor of ATP at the kinase domain of Chk2. By

blocking the binding of ATP, it prevents the autophosphorylation and activation of Chk2 in

response to DNA damage. This inhibition disrupts the downstream signaling cascade that

would typically lead to cell cycle arrest, DNA repair, or apoptosis.

In Vitro Kinase Inhibitory Activity
Chk2-IN-1 demonstrates high potency and selectivity for Chk2 over the related kinase, Chk1.

This selectivity is a critical attribute for a targeted therapeutic agent.
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Target Kinase IC₅₀ (nM)

Chk2 13.5[1][2]

Chk1 220.4[1][2]

Cellular Activity: Radioprotection
A significant biological effect of Chk2-IN-1 is its ability to confer radioprotection to normal, non-

cancerous cells.[1] By inhibiting Chk2, the inhibitor prevents the induction of apoptosis in

response to ionizing radiation, allowing cells more time to repair DNA damage. This effect is

particularly pronounced in cells with a functional Ataxia-Telangiectasia Mutated (ATM) protein,

the primary upstream activator of Chk2.[1]

Signaling Pathway and Experimental Workflows
The Chk2 Signaling Pathway
Upon DNA double-strand breaks (DSBs), the ATM kinase is activated and phosphorylates Chk2

at Threonine 68. This phosphorylation event initiates the dimerization and full activation of

Chk2 through autophosphorylation. Activated Chk2 then phosphorylates a range of

downstream substrates to orchestrate the cellular response to DNA damage, including cell

cycle arrest and apoptosis. Key substrates include the Cdc25 phosphatases, p53, and BRCA1.
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Caption: The ATM-Chk2 DNA damage response pathway.
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Experimental Workflow: In Vitro Kinase Inhibition Assay
The following diagram outlines a typical workflow for assessing the inhibitory activity of a

compound like Chk2-IN-1 against the Chk2 kinase.
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In Vitro Chk2 Kinase Inhibition Assay Workflow

Prepare 384-well plate

Add Chk2-IN-1 (or DMSO control)

Add recombinant Chk2 enzyme

Add Chk2 substrate and ATP

Incubate at room temperature (60 min)

Add ADP-Glo™ Reagent

Incubate at room temperature (40 min)

Add Kinase Detection Reagent

Incubate at room temperature (30 min)

Read luminescence

Analyze data and calculate IC₅₀

Click to download full resolution via product page

Caption: Workflow for a Chk2 kinase inhibition assay.
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Experimental Protocols
In Vitro Chk2 Kinase Inhibition Assay
This protocol is adapted from commercially available kinase assay kits and is suitable for

determining the IC₅₀ of Chk2-IN-1.

Materials:

Recombinant human Chk2 enzyme

Chk2 kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM

DTT)

Chk2 peptide substrate (e.g., CHKtide)

ATP solution

Chk2-IN-1 stock solution in DMSO

ADP-Glo™ Kinase Assay kit (or similar)

384-well white plates

Luminometer

Procedure:

Prepare serial dilutions of Chk2-IN-1 in kinase buffer. The final DMSO concentration should

not exceed 1%.

In a 384-well plate, add 1 µL of the diluted Chk2-IN-1 or DMSO (for control wells).

Add 2 µL of diluted Chk2 enzyme to each well.

Add 2 µL of a mixture of the Chk2 substrate and ATP to initiate the reaction.

Incubate the plate at room temperature for 60 minutes.
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Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room

temperature to stop the kinase reaction and deplete the remaining ATP.

Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room

temperature to convert ADP to ATP and generate a luminescent signal.

Measure the luminescence using a plate reader.

Calculate the percent inhibition for each concentration of Chk2-IN-1 relative to the DMSO

control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Radioprotection Assay
This protocol outlines a general method to assess the radioprotective effects of Chk2-IN-1 on

human cells.

Materials:

Human cell line with wild-type p53 (e.g., U-2 OS)

Cell culture medium and supplements

Chk2-IN-1 stock solution in DMSO

Ionizing radiation source (e.g., X-ray irradiator)

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

Flow cytometer

Procedure:

Seed cells in multi-well plates and allow them to adhere overnight.

Pre-treat the cells with various concentrations of Chk2-IN-1 (or DMSO as a vehicle control)

for 1-2 hours.

Expose the cells to a defined dose of ionizing radiation (e.g., 5-10 Gy).
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Incubate the cells for 24-48 hours post-irradiation.

Harvest the cells and wash with cold PBS.

Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the

manufacturer's protocol.

Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic (Annexin

V positive) and necrotic (PI positive) cells.

Compare the levels of apoptosis in Chk2-IN-1-treated cells to the DMSO-treated control to

determine the extent of radioprotection.

Synthesis
Chk2-IN-1 is a derivative of the marine natural product hymenialdisine.[1] While the literature

describes it as a synthetic compound, a detailed, publicly available, step-by-step synthesis

protocol is not readily found. The synthesis would likely involve a multi-step organic chemistry

route starting from commercially available precursors to construct the indoloazepine core,

followed by functional group manipulations to introduce the amino and carbonyl functionalities.

Researchers interested in obtaining Chk2-IN-1 may consider purchasing it from commercial

chemical suppliers or consulting specialized medicinal chemistry literature for the synthesis of

related indoloazepine compounds.

Conclusion
Chk2-IN-1 is a valuable research tool for investigating the role of Chk2 in the DNA damage

response and other cellular processes. Its potency and selectivity make it a promising lead

compound for the development of novel cancer therapeutics, particularly as a sensitizer to

DNA-damaging agents or as a radioprotective agent for normal tissues. The information and

protocols provided in this guide are intended to facilitate further research into the biological

activities and therapeutic potential of this and related Chk2 inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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